Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
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Overview
Description
Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorosulfonyl group, a carbonyl group, and a methyl ester group attached to the isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes and alkynes to form complex cyclic structures.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve mild temperatures and solvents like acetonitrile.
Cycloaddition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of catalysts like palladium or copper.
Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction conditions varying based on the desired product.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.
Cycloaddition Reactions:
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis and similar reactivity due to the presence of the chlorosulfonyl group.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Used as a green solvent and has applications in membrane science.
Uniqueness
Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its isoindole core structure also differentiates it from other compounds, providing a unique scaffold for further chemical modifications.
Properties
Molecular Formula |
C10H8ClNO5S |
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Molecular Weight |
289.69 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate |
InChI |
InChI=1S/C10H8ClNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13) |
InChI Key |
ZGTPBTCJRPDNBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N1 |
Origin of Product |
United States |
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